2-cyano-3-(4-hydroxyphenyl)-N-[[1-(2-methylphenyl)cyclopropyl]methyl]prop-2-enamide
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Overview
Description
2-cyano-3-(4-hydroxyphenyl)-N-[[1-(2-methylphenyl)cyclopropyl]methyl]prop-2-enamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a cyano group, a hydroxyphenyl group, and a cyclopropylmethyl group. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-hydroxyphenyl)-N-[[1-(2-methylphenyl)cyclopropyl]methyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: The synthesis begins with the preparation of the 4-hydroxyphenyl intermediate through a series of reactions, including nitration, reduction, and hydrolysis.
Formation of the Cyano Group: The cyano group is introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide.
Final Coupling Reaction: The final step involves coupling the hydroxyphenyl intermediate with the cyano group and the cyclopropylmethyl group under specific reaction conditions, such as the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(4-hydroxyphenyl)-N-[[1-(2-methylphenyl)cyclopropyl]methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
2-cyano-3-(4-hydroxyphenyl)-N-[[1-(2-methylphenyl)cyclopropyl]methyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-cyano-3-(4-hydroxyphenyl)-N-[[1-(2-methylphenyl)cyclopropyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptor Activity: The compound may interact with cellular receptors, influencing signal transduction and cellular responses.
Altering Gene Expression: It may affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
2-cyano-3-(4-hydroxyphenyl)-N-[[1-(2-methylphenyl)cyclopropyl]methyl]prop-2-enamide can be compared with other similar compounds, such as:
2-cyano-3-(4-hydroxyphenyl)prop-2-enamide: Lacks the cyclopropylmethyl group, resulting in different chemical properties and biological activities.
3-(4-hydroxyphenyl)-N-[[1-(2-methylphenyl)cyclopropyl]methyl]prop-2-enamide:
2-cyano-3-(4-methoxyphenyl)-N-[[1-(2-methylphenyl)cyclopropyl]methyl]prop-2-enamide: Contains a methoxy group instead of a hydroxy group, leading to variations in its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyano-3-(4-hydroxyphenyl)-N-[[1-(2-methylphenyl)cyclopropyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-4-2-3-5-19(15)21(10-11-21)14-23-20(25)17(13-22)12-16-6-8-18(24)9-7-16/h2-9,12,24H,10-11,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAMZVOEBRTCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2)CNC(=O)C(=CC3=CC=C(C=C3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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